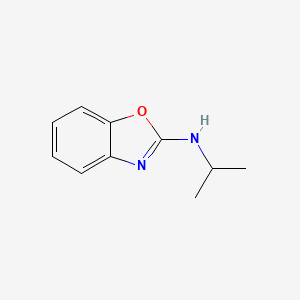
Benzoxazole, 2-(isopropylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(isopropylamino)- is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoxazole, 2-(isopropylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(isopropylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Benzoxazole is a bicyclic compound that consists of a benzene ring fused to an oxazole ring. The presence of the isopropylamino group enhances its pharmacological properties. Various synthetic strategies have been developed to create benzoxazole derivatives, with methods including condensation reactions of 2-aminophenol with aromatic aldehydes under different catalytic conditions. Recent advancements have highlighted eco-friendly approaches using catalysts such as titanium tetraisopropoxide and nano-ZnO, yielding high product yields with minimal environmental impact .
Table 1: Synthetic Methods for Benzoxazole Derivatives
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Condensation with H2O2 | Titanium tetraisopropoxide | 90-96 | |
| Nano-ZnO catalyzed reaction | DMF at 100°C | 87-94 | |
| Palladium complexes | Ethanol at 50°C | 88 |
Antibacterial and Antifungal Properties
Benzoxazole derivatives exhibit potent antibacterial and antifungal activities. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) of these compounds have been compared favorably against standard antibiotics like ofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds have shown significant cytotoxicity against cancer cell lines, including human colorectal carcinoma (HCT116). Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzoxazole core can enhance anticancer efficacy .
Other Pharmacological Activities
Benzoxazoles are also noted for their anti-inflammatory, antihistamine, and antiviral properties. They have been investigated as potential inhibitors for various diseases, including hepatitis C virus infections and neurodegenerative disorders related to amyloidogenesis . Additionally, benzoxazoles play a role in coordination chemistry, forming complexes with metals that exhibit antimicrobial properties .
Case Study 1: Antimicrobial Activity Evaluation
A series of benzoxazole derivatives were synthesized and evaluated for their antimicrobial activities. The study involved testing against multiple bacterial strains using the tube dilution method to determine MIC values. The results indicated that certain derivatives had enhanced activity compared to standard treatments, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anticancer Activity in Colorectal Carcinoma
In vitro studies on HCT116 cancer cells revealed that specific benzoxazole derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil. This highlights the potential application of benzoxazoles in cancer therapy, particularly in targeting resistant cancer cell lines .
Case Study 3: Coordination Complexes with Metals
Research into the coordination chemistry of benzoxazoles demonstrated their ability to form stable metal complexes that retained antimicrobial activity. These findings suggest that metal-benzoxazole complexes could be explored further for their therapeutic applications in treating infections .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-propan-2-yl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |
Clé InChI |
FNZIHYVPGMMREL-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC2=CC=CC=C2O1 |
SMILES canonique |
CC(C)NC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















